molecular formula C19H19Cl2N3O3 B035402 Elnadipine CAS No. 103946-15-2

Elnadipine

Cat. No.: B035402
CAS No.: 103946-15-2
M. Wt: 408.3 g/mol
InChI Key: DOHODEQEZBYMTK-INIZCTEOSA-N
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Description

Elnadipine is a dihydropyridine calcium channel blocker, primarily used for the treatment of hypertension. It belongs to the class of 1,4-dihydropyridines, which are known for their role in modulating calcium channels. This compound is characterized by its ability to inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Elnadipine can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxylic acid with 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)-, 2-ethoxy-1-methyl-2-oxoethyl ester in the presence of isopropyl alcohol . The reaction conditions typically involve heating and the use of specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Elnadipine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can modify the dihydropyridine ring, affecting its pharmacological properties.

    Substitution: Substitution reactions, particularly on the aromatic ring, can lead to the formation of different analogs with varied biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridines and pyridine derivatives, each with distinct pharmacological profiles.

Scientific Research Applications

Elnadipine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study calcium channel blockers and their synthesis.

    Biology: Investigated for its effects on cellular calcium signaling and its potential role in neuroprotection.

    Medicine: Primarily used in the treatment of hypertension and studied for its potential benefits in cardiovascular diseases.

    Industry: Employed in the development of new antihypertensive drugs and formulations.

Mechanism of Action

Elnadipine exerts its effects by inhibiting the trans-membrane influx of calcium ions through L-type calcium channels in vascular smooth muscle cells . This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Elnadipine

This compound is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. It has a high affinity for vascular tissue and exhibits a strong vasodilatory effect with minimal reflex tachycardia, making it a valuable option in the management of hypertension.

Properties

IUPAC Name

propan-2-yl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O3/c1-9(2)27-19(25)15-11(4)23-10(3)14(18-24-22-8-26-18)16(15)12-6-5-7-13(20)17(12)21/h5-9,16,23H,1-4H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHODEQEZBYMTK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C3=NN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C3=NN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883123
Record name Elnadipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103946-15-2
Record name Elnadipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103946152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elnadipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELNADIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LND2P599LK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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